![molecular formula C27H27BrN2O2 B2649641 (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one CAS No. 477889-00-2](/img/structure/B2649641.png)
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a bromobenzyl group, and a propenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Bromobenzylation: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 4-bromobenzyl chloride in the presence of a base like potassium carbonate.
Propenone Formation: The final step involves the condensation of the bromobenzylated piperazine with 4-hydroxybenzaldehyde and an appropriate ketone under acidic or basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-benzylpiperazino)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propen-1-one
- (E)-1-(4-benzylpiperazino)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-2-propen-1-one
Uniqueness
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Actividad Biológica
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring and a propenone moiety.
Research indicates that compounds with similar structures often interact with various biological targets, including cyclooxygenases (COX), which are key enzymes in the inflammatory process. The specific interactions and mechanisms of this compound are still under investigation, but it is hypothesized that it may function as a selective COX-2 inhibitor, similar to other related compounds.
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A comparative analysis with known COX inhibitors showed that it has a selective inhibitory action on COX-2, which is crucial for mediating inflammation:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 6 | COX-2 inhibition |
Indomethacin | 80 | Non-selective COX inhibition |
This selectivity suggests potential for reduced side effects commonly associated with non-selective COX inhibitors.
2. Antioxidant Properties
Studies have also indicated that this compound possesses antioxidant properties, which can contribute to its anti-inflammatory effects by neutralizing free radicals and reducing oxidative stress.
3. Analgesic Effects
The analgesic potential of this compound has been evaluated through various pain models. Preliminary results suggest that it may effectively alleviate pain through its action on inflammatory pathways.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate was shown to have improved pharmacokinetic properties and biological activities compared to its cinnamic acid precursor. These findings highlight the importance of structural modifications in enhancing biological efficacy:
- Study Reference : MDPI 2022 highlighted the synthesis and evaluation of similar compounds demonstrating selective COX-2 inhibition with promising results in vitro .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability, conforming to Lipinski’s rule of five, which predicts favorable absorption and permeability characteristics:
Property | Value |
---|---|
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 5 |
Molecular weight | < 500 Da |
These properties suggest that the compound could be developed into an effective therapeutic agent.
Propiedades
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O2/c28-25-11-6-24(7-12-25)21-32-26-13-8-22(9-14-26)10-15-27(31)30-18-16-29(17-19-30)20-23-4-2-1-3-5-23/h1-15H,16-21H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRUSKLEGLBEO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.